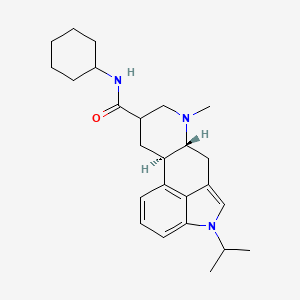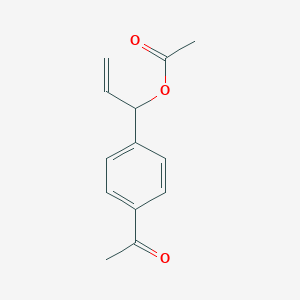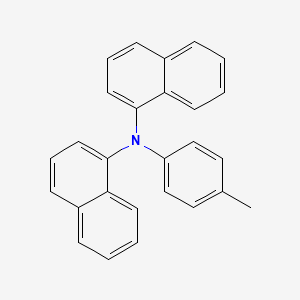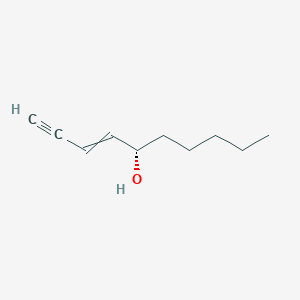
(5S)-Dec-3-en-1-yn-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-Dec-3-en-1-yn-5-ol is an organic compound with a unique structure characterized by a hydroxyl group (-OH) attached to a dec-3-en-1-yn backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Dec-3-en-1-yn-5-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of a dec-3-en-1-yne precursor, followed by the introduction of a hydroxyl group at the 5th position. This process often requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of homogeneous or heterogeneous catalysts can be optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-Dec-3-en-1-yn-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of decane derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5S)-Dec-3-en-1-yn-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the alkyne and alkene groups can participate in various chemical reactions, modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-Dec-3-en-1-yn-5-amine: Similar structure but with an amine group instead of a hydroxyl group.
(5S)-Dec-3-en-1-yn-5-thiol: Contains a thiol group instead of a hydroxyl group.
(5S)-Dec-3-en-1-yn-5-ethyl: Features an ethyl group at the 5th position.
Uniqueness
(5S)-Dec-3-en-1-yn-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
193410-68-3 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(5S)-dec-3-en-1-yn-5-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h2,6,8,10-11H,3,5,7,9H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
QTPYNFYCBVSETI-SNVBAGLBSA-N |
Isomerische SMILES |
CCCCC[C@@H](C=CC#C)O |
Kanonische SMILES |
CCCCCC(C=CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
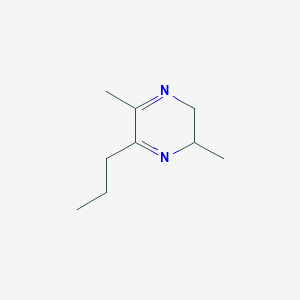
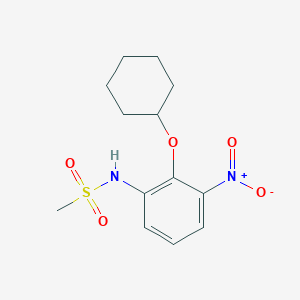
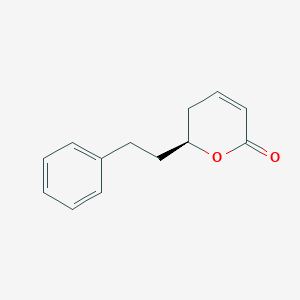

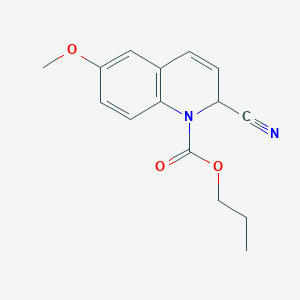
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
